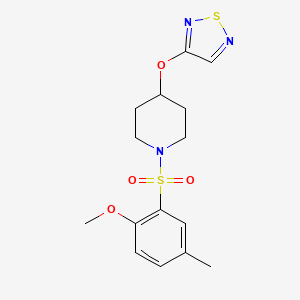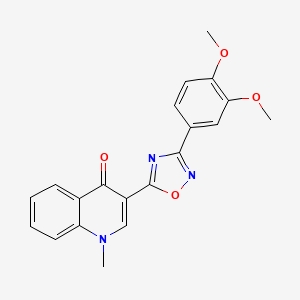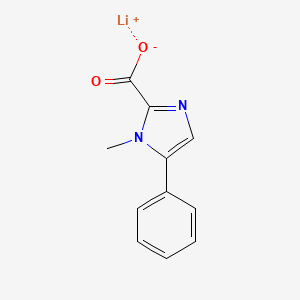
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C18H17ClO4 and its molecular weight is 332.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Polymer Precursor: A study by Ueda and Yoneda (1995) discusses the synthesis of Poly[2-(tert-butoxycarbonyl)-1,4-phenylene], a polymer soluble in several solvents. This polymer can be converted into poly(p-phenylene) through saponification and decarboxylation processes, indicating its potential as a polymer precursor (Ueda & Yoneda, 1995).
Liquid Crystals and Mesogenic Properties
- Liquid-Crystalline Polymorphism: A study on the synthesis and liquid-crystalline characterization of azobenzene derivatives, including compounds similar to 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, has been conducted by Podruczna et al. (2014). The research indicates the influence of terminal groups on liquid-crystalline polymorphism, relevant in designing novel liquid crystals (Podruczna et al., 2014).
- Liquid Crystal Synthesis: Thaker et al. (2012) synthesized new mesogenic series involving compounds with structures similar to this compound, exploring their liquid crystalline properties. These compounds exhibited various mesophases, contributing to the understanding of liquid crystal behavior (Thaker et al., 2012).
Catalysis and Reactions
- Catalyst Development: In a study by Maegerlein et al. (2002), the alkoxycarbonylation of aryl chlorides using chelating ferrocenylphosphines was investigated, which includes reactions relevant to compounds like this compound. This research helps in developing new palladium catalysts for specific organic reactions (Maegerlein et al., 2002).
Chromatographic Applications
- Chromatographic Stationary Phase: Zhen Yun-feng (2002) described the use of cellulose tris(4-chlorobenzoate) as a chromatographic stationary phase. This study provides insights into the role of functional groups in chromatographic separation, which can be extrapolated to similar compounds like this compound (Zhen Yun-feng, 2002).
Environmental Biodegradation
- Degradation by Pseudomonas: A paper by Klages and Lingens (1980) discusses the biodegradation of 4-chlorobenzoic acid by Pseudomonas sp., which is relevant in understanding the environmental fate of related compounds like this compound (Klages & Lingens, 1980).
Eigenschaften
IUPAC Name |
butyl 4-(4-chlorobenzoyl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-17(20)13-6-10-16(11-7-13)23-18(21)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLSVJCIIEDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)






![6-chloro-N-[2-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2438132.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2438137.png)

![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)
![(Z)-ethyl 2-(2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2438141.png)
